Dodecylphenoxybenzene
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Overview
Description
Dodecylphenoxybenzene is an organic compound with the molecular formula C24H34O. It is characterized by a dodecyl group (a twelve-carbon alkyl chain) attached to a phenoxybenzene structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecylphenoxybenzene can be synthesized through several methods. One common approach involves the reaction of dodecyl bromide with phenol in the presence of a base, such as potassium carbonate, to form dodecylphenol. This intermediate is then reacted with bromobenzene under Friedel-Crafts alkylation conditions to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts alkylation reactions. These reactions are typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, to facilitate the alkylation process. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Dodecylphenoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic and quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Phenolic and quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Dodecylphenoxybenzene has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in pharmaceutical formulations.
Industry: this compound is used in the production of detergents, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of dodecylphenoxybenzene involves its interaction with cellular membranes and proteins. The dodecyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and disrupt membrane integrity. This disruption can lead to increased permeability and potential antimicrobial effects. Additionally, the phenoxybenzene moiety can interact with specific molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Dodecylbenzenesulfonic Acid: A widely used surfactant with similar alkyl chain length but different functional groups.
Dodecylphenol: Shares the dodecyl group but lacks the phenoxybenzene structure.
Nonylphenol: Similar in structure but with a nine-carbon alkyl chain instead of twelve.
Uniqueness: Dodecylphenoxybenzene stands out due to its unique combination of a long alkyl chain and a phenoxybenzene structure. This combination imparts distinct chemical properties, such as enhanced lipophilicity and specific reactivity patterns, making it valuable in various applications .
Properties
CAS No. |
25619-63-0 |
---|---|
Molecular Formula |
C24H34O |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
1-dodecyl-2-phenoxybenzene |
InChI |
InChI=1S/C24H34O/c1-2-3-4-5-6-7-8-9-10-12-17-22-18-15-16-21-24(22)25-23-19-13-11-14-20-23/h11,13-16,18-21H,2-10,12,17H2,1H3 |
InChI Key |
LGNQGTFARHLQFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1OC2=CC=CC=C2 |
Origin of Product |
United States |
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